Fmoc-asn(dmcp)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

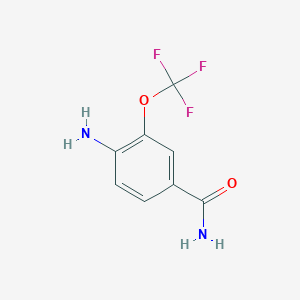

Fmoc-asn(dmcp)-OH, también conocido como 9-fluorenilmetilxicarbonil-asparagina(dimetilciclopropil)-OH, es un derivado de la asparagina utilizado en la síntesis de péptidos en fase sólida (SPPS). El grupo Fmoc sirve como grupo protector para el grupo amino, mientras que el grupo dmcp protege la cadena lateral de la asparagina. Este compuesto es esencial en la síntesis de péptidos y proteínas, permitiendo la desprotección y acoplamiento selectivo de aminoácidos.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Fmoc-asn(dmcp)-OH generalmente implica la protección del grupo amino de la asparagina con el grupo Fmoc y la cadena lateral con el grupo dmcp. El proceso comienza con la reacción de la asparagina con cloruro de 9-fluorenilmetilxicarbonilo (Fmoc-Cl) en presencia de una base como carbonato de sodio o trietilamina. Esta reacción forma Fmoc-asparagina. La protección de la cadena lateral se logra haciendo reaccionar la Fmoc-asparagina con cloruro de dimetilciclopropilo (dmcp-Cl) en condiciones básicas .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para asegurar un alto rendimiento y pureza. El uso de técnicas de síntesis en fase sólida permite una producción eficiente y una fácil purificación del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-asn(dmcp)-OH experimenta varios tipos de reacciones, incluyendo:

Reacciones de desprotección: Eliminación del grupo Fmoc usando piperidina.

Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos utilizando reactivos de acoplamiento como HBTU, HATU o DIC.

Reacciones de escisión: Eliminación del péptido del soporte sólido usando ácido trifluoroacético (TFA) y captadores

Reactivos y condiciones comunes

Desprotección: Piperidina en dimetilformamida (DMF).

Acoplamiento: HBTU, HATU o DIC en presencia de una base como N-metilmorfolina (NMM).

Escisión: TFA con captadores como agua, triisopropilsilano (TIS) y etanodiol (EDT)

Principales productos formados

Los principales productos formados a partir de estas reacciones son péptidos y proteínas con secuencias específicas. Las reacciones de desprotección y acoplamiento aseguran la adición selectiva de aminoácidos, mientras que la reacción de escisión libera el péptido final del soporte sólido .

Aplicaciones Científicas De Investigación

Fmoc-asn(dmcp)-OH se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones incluyen:

Síntesis de péptidos: Utilizado en la síntesis de péptidos y proteínas para fines de investigación y terapéuticos.

Desarrollo de fármacos: Facilita la creación de fármacos y agentes terapéuticos basados en péptidos.

Biomateriales: Utilizado en el desarrollo de materiales inspirados en la biología y nanoestructuras.

Estudios biológicos: Ayuda en el estudio de las interacciones proteína-proteína, las funciones enzimáticas y los procesos celulares

Mecanismo De Acción

El mecanismo de acción de Fmoc-asn(dmcp)-OH implica la protección y desprotección selectiva de los grupos amino y de la cadena lateral de la asparagina. El grupo Fmoc protege el grupo amino durante la síntesis de péptidos, evitando reacciones no deseadas. El grupo dmcp protege la cadena lateral, asegurando la secuencia y estructura correctas del péptido. Los pasos de desprotección permiten la adición secuencial de aminoácidos, lo que lleva a la formación del péptido o proteína deseado .

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-asn(trt)-OH: Otro derivado de la asparagina con un grupo protector tritilo para la cadena lateral.

Fmoc-asp(otbu)-OH: Un derivado del ácido aspártico con un grupo protector t-butilo para la cadena lateral.

Fmoc-gln(trt)-OH: Un derivado de la glutamina con un grupo protector tritilo para la cadena lateral

Singularidad

Fmoc-asn(dmcp)-OH es único debido al grupo dimetilciclopropilo, que proporciona una estabilidad y protección mejoradas para la cadena lateral de la asparagina. Esta estabilidad es crucial para prevenir reacciones secundarias y asegurar la alta pureza del producto peptídico final. El uso del grupo dmcp también permite pasos de síntesis y desprotección más eficientes en comparación con otros grupos protectores .

Propiedades

Fórmula molecular |

C25H28N2O5 |

|---|---|

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

(2S)-4-(2-cyclopropylpropan-2-ylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C25H28N2O5/c1-25(2,15-11-12-15)27-22(28)13-21(23(29)30)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t21-/m0/s1 |

Clave InChI |

XJQSVBZBGZBJDP-NRFANRHFSA-N |

SMILES isomérico |

CC(C)(C1CC1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES canónico |

CC(C)(C1CC1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)

![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)

![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)

![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)

![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)